1-Azido-4-(bromomethyl)benzene
Overview
Description
Synthesis Analysis
The synthesis of azide-functionalized compounds can be achieved through nucleophilic substitution reactions, as demonstrated in the improved synthesis of 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene . This process involves the reaction between a benzyl chloride derivative and sodium azide to yield the azide product. Although the specific synthesis of 1-Azido-4-(bromomethyl)benzene is not detailed, the general approach to synthesizing azide compounds is likely to be similar, involving the substitution of a suitable leaving group by the azide ion.
Molecular Structure Analysis
While the molecular structure of 1-Azido-4-(bromomethyl)benzene is not explicitly analyzed in the provided papers, the structure of azide compounds can be inferred to some extent. Azides are linear and can act as bridging ligands in coordination chemistry. The supramolecular assemblies discussed in the study of 1,2,4,5-benzenetetracarboxylic acid complexes suggest that azide compounds could potentially participate in the formation of such assemblies due to their ability to act as donors or acceptors in hydrogen bonding and other non-covalent interactions.
Chemical Reactions Analysis
Azide compounds are versatile in chemical reactions. The [4 + 1 + 1] annulation between α-bromo carbonyls and 1-azadienes is an example of how azide derivatives can be used to construct complex heterocyclic structures. This particular reaction leads to the formation of fused benzofuro[3,2-b]pyridines and benzo[4,5]thieno[3,2-b]pyridines. Although 1-Azido-4-(bromomethyl)benzene is not mentioned, the reactivity of azides in annulation reactions is relevant to its potential chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Azido-4-(bromomethyl)benzene are not directly reported in the papers. However, azides are generally known for their high reactivity, particularly in the context of click chemistry, where they react with alkynes to form triazoles. The safety concerns associated with azides, due to the potential formation of explosive hydrazoic acid, are addressed in the synthesis of 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene , suggesting that similar precautions would be necessary when handling 1-Azido-4-(bromomethyl)benzene.
Scientific Research Applications
Corrosion Inhibition
1-Azido-4-(bromomethyl)benzene has been used in the synthesis of 1,4-disubstituted 1,2,3-triazoles, which demonstrate potential inhibitory activity against acidic corrosion of steels. This synthesis involves the reaction of various azidomethylbenzenes, including 1-Azido-4-(bromomethyl)benzene, with dipropargyl uracil or dipropargyl thymine. The corrosion inhibiting properties of these compounds have been established through electrochemical techniques (Negrón-Silva et al., 2013).
Fluorescence Properties
Research has been conducted on the synthesis and fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl)benzene, synthesized using 1-bromo-4-bromomethyl-benzene (a derivative of 1-Azido-4-(bromomethyl)benzene). This study characterized its structure and investigated its photoluminescence properties in solution and solid state, revealing distinct fluorescence intensities and wavelengths in different states (Zuo-qi, 2015).
Surface Chemistry
1-Azido-4-(bromomethyl)benzene derivatives have been used in creating self-assembled monolayers on gold surfaces. These SAMs are permeable to electrolytes but inhibit redox processes at the electrode, showing variations in oxidation inhibition of different compounds. This has implications in the study of surface chemistry and electrochemical applications (Ng et al., 1999).
Molecular Structure Analysis
Studies on the structures of various benzene derivatives, including those substituted with bromo and bromomethyl groups, provide insights into intermolecular interactions. These studies analyze Br···Br, C–H···Br, C–Br···Br, and C–Br···π interactions, contributing to our understanding of molecular packing and chemical bonding (Jones et al., 2012).
Organic Process Development
There's research on the synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene, involving a nucleophilic substitution reaction using a derivative of 1-Azido-4-(bromomethyl)benzene. This study focuses on developing safe batch and microflow processes for producing azides, considering the hazardous nature of some by-products (Kopach et al., 2009).
Hazardous Material Study
The intrinsic molecular reactivity of various aryl azides, including derivatives of 1-Azido-4-(bromomethyl)benzene, has been evaluated. This research, using techniques like DSC, TGA-FTIR, and mass spectrometry, provides important data on the decomposition pathways of these compounds, relevant to safety and hazardous material management (Cardillo et al., 2008).
properties
IUPAC Name |
1-azido-4-(bromomethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-5-6-1-3-7(4-2-6)10-11-9/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGXJLLXAKNJOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473520 | |
Record name | p-azidobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azido-4-(bromomethyl)benzene | |
CAS RN |
74489-49-9 | |
Record name | p-azidobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-azido-4-(bromomethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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